

Standard Protocols for High-Purity Platanoside Isolation

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Compound of Interest

Compound Name: *Platanoside*

Cat. No.: *B145317*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platanosides are a unique class of flavonoid glycosides, primarily isolated from the leaves of *Platanus* species, such as the American sycamore (*Platanus occidentalis*) and the London plane tree (*Platanus × acerifolia*). These compounds generally consist of a kaempferol flavone rhamnose glycoside moiety with p-coumaroyl groups attached to the carbohydrate unit.^[1]

Recent studies have highlighted their potential as potent therapeutic agents, particularly their activity against drug-resistant bacteria and their hepatoprotective effects.^{[2][3]} The isolation of high-purity **platanosides** is a critical step for further pharmacological studies and potential drug development. This document provides a detailed protocol for the isolation of **platanosides** with high purity, based on established methodologies.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and purification of **platanosides** from *Platanus × acerifolia* leaves.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Solvents/Materials | Output | Yield |
|-------------------------------|---|--|--|---|
| Extraction | 35 kg air-dried P. × acerifolia leaf powder | 105 L of 90% Methanol (MeOH) | 5.6 kg crude 90% MeOH extract | 16% |
| Liquid-Liquid Partitioning | 5.6 kg 90% MeOH extract suspended in water | Petroleum Ether (PE), Ethyl Acetate (EtOAc), n-Butanol (n- BuOH) | 700 g PE fraction, 150 g EtOAc fraction, 400 g n-BuOH fraction | - |
| Final Purified Compound | - | - | Platanosides (PTSs) | 0.02-0.05% (overall from dried leaves)[2] |
| Purity of Final Product | - | - | >95%[2] | - |

Table 2: Composition of Purified **Platanoside** (PTS) Isomers[2]

| Isomer | Composition Ratio |
|---------|-------------------|
| E,E-PTS | 1.9 |
| Z,Z-PTS | 1.0 |
| E,Z-PTS | 1.1 |
| Z,E-PTS | 0.5 |

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of high-purity **platanosides**.

Plant Material and Extraction

- Preparation of Plant Material: Air-dry the leaves of *Platanus × acerifolia* and grind them into a fine powder using an electric mill.
- Solvent Extraction:
 - Macerate 35 kg of the dried leaf powder in 105 L of 90% methanol (MeOH).
 - Repeat the extraction process four times to ensure exhaustive extraction of the target compounds.
 - Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude 90% MeOH extract (approximately 5.6 kg).

Liquid-Liquid Partitioning and Fractionation

- Suspension: Suspend the crude 90% MeOH extract in water.
- Solvent Partitioning:
 - Perform sequential liquid-liquid extraction with petroleum ether (PE), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
 - Concentrate each fraction using a rotary evaporator to yield the PE, EtOAc, and n-BuOH extracts. The EtOAc fraction is of primary interest for **platanoside** isolation.

Chromatographic Purification of the Ethyl Acetate (EtOAc) Fraction

The EtOAc fraction (150 g) is subjected to a series of chromatographic steps to isolate the **platanosides**.

Step 1: Silica Gel Column Chromatography

- Column Packing: Pack a column with silica gel.
- Loading: Load the 150 g of EtOAc fraction onto the column.

- Elution: Elute the column with a gradient solvent system of EtOAc/MeOH, starting with neat EtOAc and gradually increasing the polarity (97.5:2.5, 95:5, 90:10, 80:20 v/v).
- Fraction Collection: Collect the eluate in fractions and monitor by thin-layer chromatography (TLC). Combine fractions based on their TLC profiles. This step yields several main fractions (e.g., Fr. 1–Fr. 5).

Step 2: MCI Gel Column Chromatography

- Column Packing: Use an MCI gel column for further separation of a selected fraction (e.g., Fr. 1, 22 g).
- Elution: Elute the column with a gradient of MeOH in water, starting from 30% MeOH and increasing to 100% MeOH.
- Sub-fractionation: This step will yield several sub-fractions (e.g., Fr. 1A–Fr. 1D).

Step 3: Sephadex LH-20 Column Chromatography

- Column Packing: Pack a column with Sephadex LH-20.
- Loading: Load a sub-fraction (e.g., Fr. 1C, 1 g) onto the column.
- Elution: Elute with 100% MeOH. This step is effective for removing smaller molecules and pigments.

Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)

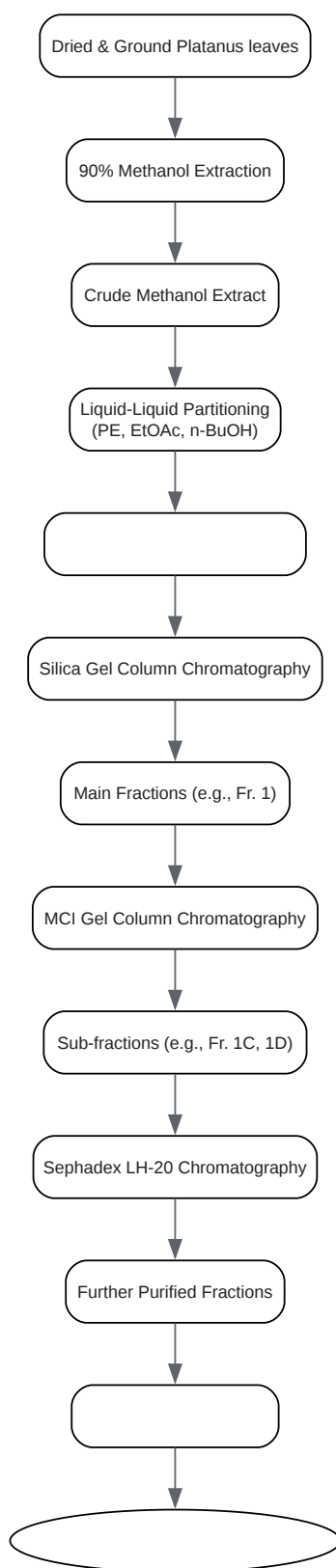
- Instrumentation: Use a semi-preparative HPLC system equipped with a suitable detector.
- Column: A C18 column (e.g., SunFire) is effective for the final purification.
- Mobile Phase: A gradient of MeOH/H₂O containing 0.05% trifluoroacetic acid (TFA) (v/v) is used. The specific gradient will depend on the target **platanoside** (e.g., 60:40 or 70:30 MeOH/H₂O).
- Purification: Inject the fractions from the previous chromatographic steps and collect the peaks corresponding to the **platanosides**. For example, compounds can be purified from Fr.

1C and Fr. 1D using this method.

- Final Product: Lyophilize the purified fractions to obtain the **platanosides** as a powder. The final product should have a purity of >95%.[\[2\]](#)

Visualizations

Experimental Workflow for Platanoside Isolation



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Caption: Workflow for the isolation of high-purity **platanosides**.

Logical Relationship of Purification Stages



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Caption: Stages of **Platanoside** purification from crude extract.

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